![molecular formula C11H9ClN2O2 B2719483 3-Cyclopropyl-5-chloro-1,2,3,4-tetrahydro-2,4-dioxo-quinazoline CAS No. 122150-10-1](/img/structure/B2719483.png)
3-Cyclopropyl-5-chloro-1,2,3,4-tetrahydro-2,4-dioxo-quinazoline
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Overview
Description
Quinazoline is a class of organic compounds with a bicyclic structure made up of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The compound you mentioned seems to be a derivative of quinazoline, with additional functional groups such as a cyclopropyl group and a chlorine atom .
Synthesis Analysis
The synthesis of quinazoline derivatives often involves the reaction of anthranilic acid with amidines to form the bicyclic quinazoline structure . The additional functional groups in your compound would likely be added in subsequent steps .Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by a bicyclic system consisting of a benzene ring fused to a pyrimidine ring . The positions of the functional groups can greatly influence the properties of the compound .Chemical Reactions Analysis
Quinazoline derivatives can undergo a variety of chemical reactions, largely dependent on the functional groups present in the molecule . These can include nucleophilic substitutions, electrophilic additions, and various types of condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives depend on the specific functional groups present in the molecule. Generally, these compounds are characterized by their stability, aromaticity, and the ability to participate in hydrogen bonding .Scientific Research Applications
- Anticancer Agents : Researchers have explored the potential of this compound as an anticancer agent due to its quinazoline scaffold. It may inhibit specific kinases or other cellular processes relevant to cancer growth .
- Neurological Disorders : Quinazoline derivatives have been investigated for their neuroprotective effects. 3-Cyclopropyl-5-chloro-1,2,3,4-tetrahydro-2,4-dioxo-quinazoline could play a role in treating neurodegenerative diseases .
- Protodeboronation Reactions : Recent studies have demonstrated catalytic protodeboronation of alkyl boronic esters using a radical approach. This compound could be a valuable building block for such transformations .
- Functional Materials : Quinazoline derivatives have been explored for their electronic and optical properties. Incorporating 3-Cyclopropyl-5-chloro-1,2,3,4-tetrahydro-2,4-dioxo-quinazoline into materials may lead to novel applications .
- Pesticides and Herbicides : Quinazoline-based compounds have been investigated for their pesticidal properties. This compound might contribute to the development of environmentally friendly pest control agents .
- Enzyme Inhibitors : Researchers have explored quinazoline derivatives as enzyme inhibitors. 3-Cyclopropyl-5-chloro-1,2,3,4-tetrahydro-2,4-dioxo-quinazoline could be relevant in this context .
- Total Synthesis of Alkaloids : The compound has been used in the formal total synthesis of natural products like δ-®-coniceine and indolizidine 209B. Its unique structure enables efficient transformations in complex syntheses .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Materials Science and Nanotechnology
Agrochemicals and Pest Control
Biochemical Studies and Enzyme Inhibition
Natural Product Synthesis and Total Syntheses
Mechanism of Action
- The primary target of 3-Cyclopropyl-5-chloro-1,2,3,4-tetrahydro-2,4-dioxo-quinazoline is often a specific protein or receptor within the body. Unfortunately, specific information about the exact target for this compound is not readily available in the literature .
- Downstream effects might involve altered gene expression, protein synthesis, or enzymatic activity. Again, further research is needed to pinpoint these pathways .
Target of Action
Biochemical Pathways
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chloro-3-cyclopropyl-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-7-2-1-3-8-9(7)10(15)14(6-4-5-6)11(16)13-8/h1-3,6H,4-5H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYIEYNIOBRLQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=C(C=CC=C3Cl)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-5-chloro-1,2,3,4-tetrahydro-2,4-dioxo-quinazoline |
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